molecular formula C25H23ClN2O5 B12014105 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate CAS No. 767313-75-7

4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate

Cat. No.: B12014105
CAS No.: 767313-75-7
M. Wt: 466.9 g/mol
InChI Key: DOACFWKCRREXHV-JVWAILMASA-N
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Description

4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C23H19ClN2O4 and a molecular weight of 422.87 g/mol This compound is notable for its unique structure, which includes a chlorobenzoyl group, a carbohydrazonoyl linkage, and ethoxyphenyl and ethoxybenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-(2-chlorobenzoyl)hydrazine. This intermediate is then reacted with 2-ethoxybenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production would also require stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carbohydrazonoyl linkage may facilitate binding to nucleophilic sites, affecting cellular pathways. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-Chlorobenzoyl)hydrazono)-2-ethoxyphenyl 4-ethoxybenzoate
  • 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate

Uniqueness

Compared to similar compounds, 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate is unique due to its specific ethoxy groups, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in certain research applications where these properties are advantageous.

Properties

CAS No.

767313-75-7

Molecular Formula

C25H23ClN2O5

Molecular Weight

466.9 g/mol

IUPAC Name

[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-ethoxybenzoate

InChI

InChI=1S/C25H23ClN2O5/c1-3-31-19-12-10-18(11-13-19)25(30)33-22-14-9-17(15-23(22)32-4-2)16-27-28-24(29)20-7-5-6-8-21(20)26/h5-16H,3-4H2,1-2H3,(H,28,29)/b27-16+

InChI Key

DOACFWKCRREXHV-JVWAILMASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Cl)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3Cl)OCC

Origin of Product

United States

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